2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Overview
Description
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1189996-39-1. It has a molecular weight of 219.66 and its IUPAC name is 2-(2,4-difluorophenyl)pyrrolidine hydrochloride . It is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is 1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H . The average mass is 219.659 Da .Physical And Chemical Properties Analysis
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a solid at room temperature .Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating various human diseases. Its attractiveness stems from several key features:
- Efficient Pharmacophore Exploration : The sp3-hybridization of pyrrolidine allows for effective exploration of pharmacophore space.
- Stereochemistry Contribution : Pyrrolidine adds to the stereochemical complexity of molecules, potentially affecting their biological activity.
- 3D Structure Enhancement : The non-planarity of the pyrrolidine ring contributes to three-dimensional molecular coverage, which is beneficial for interacting with biological targets.
This review highlights the significant role of pyrrolidine and its derivatives, including their synthetic strategies, structure-activity relationships (SAR), and the impact of stereoisomerism on biological profiles of drug candidates. It emphasizes pyrrolidine's utility in designing new compounds with diverse biological activities, making it a critical scaffold in drug discovery processes (Li Petri et al., 2021).
Safety And Hazards
The safety information for 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . This indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-(2,4-difluorophenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKRUVNPOLCZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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